An In-depth Technical Guide to 2,3,5-Tribromopyridine (CAS Number: 75806-85-8)
An In-depth Technical Guide to 2,3,5-Tribromopyridine (CAS Number: 75806-85-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,5-Tribromopyridine is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis.[1] Its unique substitution pattern and the presence of three bromine atoms make it a valuable precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of pharmaceutical and agrochemical development.[1] The pyridine scaffold itself is a cornerstone in medicinal chemistry, and the introduction of bromine atoms can significantly modulate the physicochemical properties of the molecule, influencing its pharmacokinetic profile and biological activity.
This technical guide provides a comprehensive overview of 2,3,5-tribromopyridine, including its chemical and physical properties, a representative synthesis method, key applications in synthetic chemistry with a focus on cross-coupling reactions, and an exploration of the biological activities of related brominated pyridine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,5-tribromopyridine is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂Br₃N | [2] |
| Molecular Weight | 315.80 g/mol | [2] |
| CAS Number | 75806-85-8 | [2] |
| Appearance | White to pale yellow crystalline powder | [2] |
| Melting Point | 120-123 °C | [2] |
| Boiling Point | Decomposes before boiling | [2] |
| Density | 2.48 g/cm³ | [2] |
| Solubility | Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF); insoluble in water. | [2] |
| Stability | Hygroscopic; should be stored under an inert atmosphere. | [2] |
Synthesis
A plausible synthetic workflow is outlined below:
Caption: A plausible synthetic workflow for 2,3,5-tribromopyridine.
Representative Experimental Protocol (Adapted from analogous syntheses):
Step 1: Synthesis of 2-Amino-3,5-dibromopyridine
In a suitable reaction vessel, 2-aminopyridine is dissolved in an appropriate solvent such as acetic acid.[6] To this solution, a solution of bromine in the same solvent is added dropwise while maintaining a controlled temperature.[6] The resulting mixture is stirred for a specified period to allow for the completion of the bromination reaction. The product, 2-amino-3,5-dibromopyridine, can then be isolated by filtration and purified by recrystallization.[6]
Step 2: Synthesis of 2,3,5-Tribromopyridine via Sandmeyer Reaction
2-Amino-3,5-dibromopyridine is dissolved in an aqueous hydrobromic acid solution and cooled to a low temperature (typically 0-5 °C).[4] A solution of sodium nitrite in water is then added dropwise to form the corresponding diazonium salt.[4] This intermediate is subsequently added to a solution of cuprous bromide (CuBr) in hydrobromic acid.[4] The reaction mixture is heated to facilitate the replacement of the diazonium group with a bromine atom. The final product, 2,3,5-tribromopyridine, can be isolated by extraction and purified by techniques such as column chromatography or recrystallization.
Applications in Organic Synthesis
The primary utility of 2,3,5-tribromopyridine lies in its role as a versatile intermediate for the construction of more complex, polysubstituted pyridine derivatives. The differential reactivity of the bromine atoms at the 2, 3, and 5 positions can be exploited to achieve regioselective functionalization. One of the most powerful applications of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[7][8] It typically involves the reaction of an organoboron compound (e.g., a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. 2,3,5-Tribromopyridine can serve as the halide partner in such reactions, allowing for the introduction of various aryl or heteroaryl substituents onto the pyridine ring.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol for Suzuki-Miyaura Coupling (Adapted from a related system): [9]
A reaction vessel is charged with 2,3,5-tribromopyridine (1.0 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A suitable solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or isopropanol) and water, is added.[9][10] The reaction mixture is heated with stirring for a period ranging from a few hours to overnight, depending on the specific substrates and catalyst used.[9] The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is worked up by extraction and the desired product is purified by column chromatography.
Biological Activity and Relevance in Drug Discovery
While specific biological data for 2,3,5-tribromopyridine itself is limited in the public domain, the broader class of brominated pyridines and their derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities.[11] These compounds have shown promise as anticancer and antimicrobial agents.[11]
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of various brominated pyridine derivatives against a range of cancer cell lines.[11][12] The introduction of bromine atoms can enhance the lipophilicity of the pyridine scaffold, potentially improving cell membrane permeability and interaction with biological targets.
| Compound Class | Cancer Cell Line(s) | Reported IC₅₀ Values (µM) |
| Dimeric Pyridinium Bromides | A549 (Lung Carcinoma) | 11.25 ± 0.01 |
| Dimeric Pyridinium Bromides | MDA-MB-231 (Breast Cancer) | 28.35 ± 0.03 |
| Pyridine-bridged Combretastatin Analogues | Various human cancer cell lines | Comparable to Combretastatin-A4 |
| Pyridine-3-carbaldehyde Thiosemicarbazone Derivatives | H460, HuTu80, DU145, MCF-7, M-14, HT-29 | 3.36 to >582.26 |
Table 2: In vitro anticancer activity of selected brominated pyridine derivatives.[11][13]
The mechanisms by which these compounds exert their anticancer effects are varied and often depend on the specific substitutions on the pyridine ring. Some derivatives of the broader thieno[2,3-b]pyridine class have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells.[14]
Signaling Pathways
The precise signaling pathways modulated by 2,3,5-tribromopyridine are not well-defined. However, research on more complex molecules containing the thieno[2,3-b]pyridine core, which can be synthesized from precursors like 2,3,5-tribromopyridine, has implicated the inhibition of enzymes such as phosphoinositide-specific phospholipase C-γ (PLC-γ).[15] PLC-γ is a key enzyme in signal transduction pathways that regulate cell growth, differentiation, and motility, making it a plausible target for anticancer therapies.[15] Additionally, other pyridine-based compounds have been investigated as inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[9] For example, some pyridinium bromides have been studied for their potential to inhibit B-Raf kinase.[16]
Caption: Potential signaling pathways targeted by brominated pyridine derivatives.
Spectroscopic Data
Spectroscopic characterization is crucial for confirming the identity and purity of 2,3,5-tribromopyridine. While a definitive, publicly available, and fully assigned set of spectra for this specific compound is not provided in the search results, typical spectral characteristics for related brominated pyridines can be inferred.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Two signals in the aromatic region, each corresponding to a single proton on the pyridine ring. The chemical shifts and coupling constants would be influenced by the positions of the three bromine atoms. |
| ¹³C NMR | Five signals corresponding to the five carbon atoms of the pyridine ring. The chemical shifts would be significantly affected by the attached bromine atoms. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, and C=N stretching and bending vibrations of the pyridine ring. A strong C-Br stretching vibration would also be expected in the lower frequency region. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 2,3,5-tribromopyridine (315.79 g/mol ), with a characteristic isotopic pattern due to the presence of three bromine atoms. |
Table 3: Expected spectroscopic features for 2,3,5-tribromopyridine.
Conclusion
2,3,5-Tribromopyridine is a valuable and versatile chemical intermediate with significant potential in the development of novel pharmaceuticals and agrochemicals. Its well-defined physicochemical properties and its utility in powerful synthetic transformations like the Suzuki-Miyaura cross-coupling reaction make it an important tool for organic and medicinal chemists. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of 2,3,5-tribromopyridine itself, the demonstrated anticancer and antimicrobial properties of the broader class of brominated pyridines underscore the importance of this scaffold in drug discovery. This technical guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this important heterocyclic building block.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 4. CN105061301A - Synthesis method of 2,5-dibromopyridine - Google Patents [patents.google.com]
- 5. heteroletters.org [heteroletters.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The effect of a thieno[2,3-b]pyridine PLC-γ inhibitor on the proliferation, morphology, migration and cell cycle of breast cancer cells - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 16. Solid-phase synthesis and cytotoxic evaluation of novel pyridinium bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
